N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide
Description
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide is a quinazolinone-derived compound characterized by a 3-chlorophenyl substituent at the 7-position of the tetrahydroquinazolinone core and a 3-methoxybenzamide group at the 2-position. This structure combines a halogenated aromatic ring with a methoxy-substituted benzamide, which may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C22H18ClN3O3 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-17-7-3-5-14(9-17)21(28)26-22-24-12-18-19(25-22)10-15(11-20(18)27)13-4-2-6-16(23)8-13/h2-9,12,15H,10-11H2,1H3,(H,24,25,26,28) |
InChI Key |
ABEXYVDISIJQNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with anthranilic acid to form the intermediate 3-chlorobenzylidene anthranilic acid. This intermediate undergoes cyclization in the presence of a dehydrating agent to form the quinazolinone core. The final step involves the acylation of the quinazolinone with 3-methoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, resulting in the formation of dihydroquinazolinone derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The exact mechanism of action of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, molecular properties, and biological implications.
N-[7-(3-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-biphenylcarboxamide
- Structural Differences : The benzamide group is replaced with a 4-biphenylcarboxamide, introducing a larger aromatic system.
- Molecular Formula : C₂₇H₂₀ClN₃O₂ (Average mass: 453.926).
- This substitution may alter binding affinity in hydrophobic receptor pockets compared to the smaller 3-methoxybenzamide group .
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
- Structural Differences : Features a 3,5-dimethoxybenzamide (vs. 3-methoxy) and a 4-methylphenyl substituent (vs. 3-chlorophenyl).
- Molecular Formula: Not explicitly provided, but the additional methoxy group increases polarity.
- Implications : The dual methoxy groups could enhance hydrogen-bonding interactions, while the 4-methylphenyl substituent may reduce steric hindrance compared to the bulkier 3-chlorophenyl group. These changes might modulate target selectivity in enzyme inhibition assays .
N-[7-(4-Methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
- Structural Differences : Lacks both the 3-chloro and 3-methoxy substituents, retaining a simple benzamide group.
N-[7-(3-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide
- Structural Differences : Substitutes benzamide with a smaller aliphatic propanamide group.
- Molecular Formula : C₁₇H₁₆ClN₃O₂ (Molar mass: 329.78).
- Implications : The propanamide group reduces aromaticity and molecular weight, likely improving metabolic stability but decreasing π-π stacking interactions in binding sites. This structural simplicity may limit potency compared to benzamide derivatives .
N-[7-(3,4-Dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide
- Structural Differences: Incorporates a 3,4-dimethoxyphenyl group on the quinazolinone and a branched 2-ethylbutanamide.
- Molecular Formula : C₂₂H₂₇N₃O₄.
- The aliphatic amide may confer flexibility, though steric bulk could hinder binding .
4-Methyl-N-{7-[4-(1-methylethyl)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide
- Structural Differences : Features a 4-isopropylphenyl group (vs. 3-chlorophenyl) and a 4-methylbenzamide (vs. 3-methoxy).
- Implications: The isopropyl group introduces significant steric bulk, which may disrupt binding in compact active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
